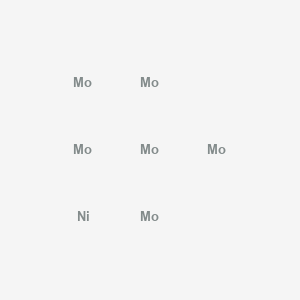

Molybdenum--nickel (6/1)

説明

Molybdenum-Nickel (Mo-Ni) alloys, particularly in the 6:1 atomic ratio, are advanced materials known for their exceptional resistance to heat, corrosion, and mechanical stress. These alloys are synthesized via methods such as microwave-assisted reduction (e.g., creating nanostructured Mo-Ni-Fe systems for water electrolysis) or mechanical alloying followed by pressureless sintering . Key applications include:

- Catalysis: Mo-Ni (6/1) demonstrates high efficiency in hydrogen evolution reactions (HER) and oxygen evolution reactions (OER) due to optimized electronic structures and spillover effects .

- Energy Storage: Mo-Ni sulfides with graphene quantum dots enhance supercapacitor performance through improved conductivity and hierarchical structures .

- Corrosion Resistance: Alloys like Mo-Ni/ZrO₂ exhibit superior durability in acidic environments, attributed to passivation and nanocrystalline microstructures .

特性

CAS番号 |

73855-99-9 |

|---|---|

分子式 |

Mo6Ni |

分子量 |

634.4 g/mol |

IUPAC名 |

molybdenum;nickel |

InChI |

InChI=1S/6Mo.Ni |

InChIキー |

GBTIOOALZVXMIA-UHFFFAOYSA-N |

正規SMILES |

[Ni].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of molybdenum–nickel (6/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of molybdenum and nickel salts, followed by reduction in a hydrogen atmosphere. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of molybdenum–nickel (6/1) often involves the use of high-temperature furnaces and specialized equipment to maintain the necessary reaction conditions. The process may include steps such as roasting, reduction, and sintering to achieve the final product. The use of advanced techniques such as plasma spraying can also enhance the properties of the compound .

化学反応の分析

Types of Reactions

Molybdenum–nickel (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions

Substitution: Substitution reactions may occur with halogens, resulting in the formation of molybdenum and nickel halides.

Major Products Formed

The major products formed from these reactions include molybdenum trioxide, nickel oxide, and various halides, depending on the specific reagents and conditions used .

科学的研究の応用

Molybdenum–nickel (6/1) has a wide range of scientific research applications:

作用機序

The mechanism of action of molybdenum–nickel (6/1) involves its interaction with various molecular targets and pathways. In catalysis, the compound’s high surface area and active sites facilitate the adsorption and transformation of reactants. The synergistic effect of molybdenum and nickel enhances the catalytic activity, making it an effective catalyst for hydrogen evolution reactions . In biological applications, the compound’s ability to generate reactive oxygen species contributes to its antibacterial properties .

類似化合物との比較

Catalytic Performance in Water Electrolysis

Key Findings :

Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN) Activity

Key Findings :

Mechanical and Thermal Properties

Key Findings :

Corrosion Resistance

Key Findings :

Key Findings :

- Microwave-synthesized Mo-Ni nanopowders have lower crystallinity but higher surface area than nitride composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。